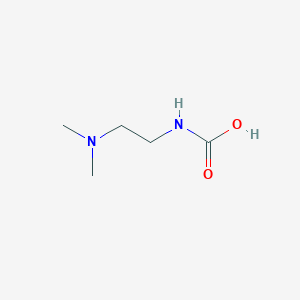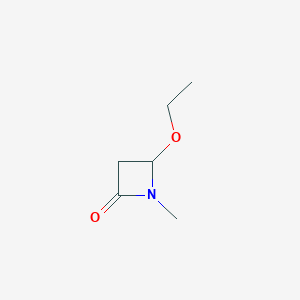![molecular formula C9H17NO3 B062528 [1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester CAS No. 165683-88-5](/img/structure/B62528.png)
[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is known for its unique structure, which includes an epoxy group and a carbamate ester. This compound is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester typically involves the reaction of an appropriate epoxide with a carbamate ester. One common method includes the use of dichloromethane and pentane as solvents, with a reaction temperature range of 48-50°C . The boiling point of the compound is approximately 272.6°C, and it has a density of 1.071 g/cm³ .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and substituted carbamate esters, depending on the type of reaction and reagents used.
Scientific Research Applications
[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of [1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester involves its reactivity with various molecular targets. The epoxy group can interact with nucleophiles, leading to the formation of covalent bonds with proteins, enzymes, or other biomolecules. This reactivity is crucial for its applications in bioconjugation and drug development.
Comparison with Similar Compounds
Similar Compounds
- [1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid methyl ester
- [1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid ethyl ester
- [1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid isopropyl ester
Uniqueness
Compared to these similar compounds, [1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability. This makes it particularly useful in applications where controlled reactivity and stability are essential.
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(7-5-12-7)10-8(11)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,11)/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVJSPZFUWECHS-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CO1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CO1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

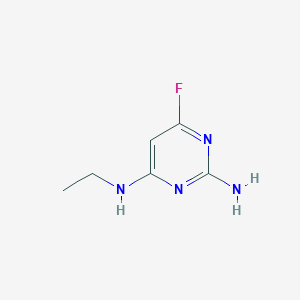
![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)

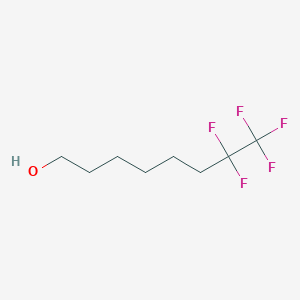
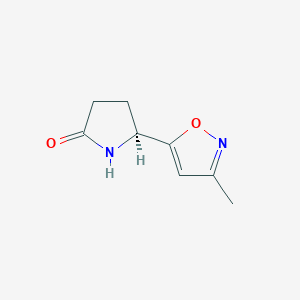
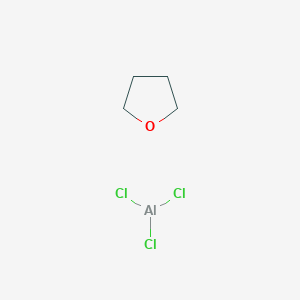


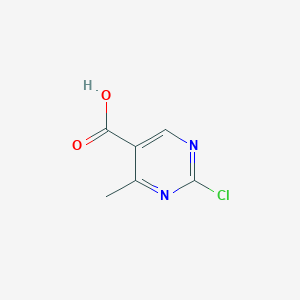
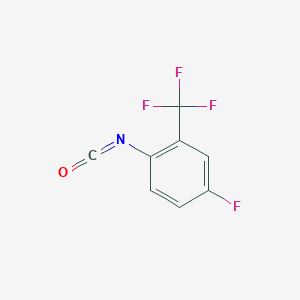
![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)
